molecular formula C8H15F2N B2882137 [4-(Difluoromethyl)cyclohexyl]methanamine CAS No. 1461713-41-6

[4-(Difluoromethyl)cyclohexyl]methanamine

Cat. No.: B2882137
CAS No.: 1461713-41-6
M. Wt: 163.212
InChI Key: HUVGGOHJUFALLZ-UHFFFAOYSA-N
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Description

[4-(Difluoromethyl)cyclohexyl]methanamine is a chemical compound with the molecular formula C8H15F2N It is a derivative of cyclohexylmethanamine, where two hydrogen atoms on the cyclohexyl ring are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Difluoromethyl)cyclohexyl]methanamine typically involves the introduction of a difluoromethyl group into the cyclohexylmethanamine structure. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as a halogenated cyclohexane, is reacted with a difluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base to facilitate the substitution and a solvent to dissolve the reactants .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, solvents, and reaction conditions is carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

[4-(Difluoromethyl)cyclohexyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

[4-(Difluoromethyl)cyclohexyl]methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [4-(Difluoromethyl)cyclohexyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent and specific biological effects. The pathways involved may include modulation of neurotransmitter systems, inhibition of enzyme activity, or interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoromethyl group in [4-(Difluoromethyl)cyclohexyl]methanamine imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable tool in drug discovery and development .

Properties

IUPAC Name

[4-(difluoromethyl)cyclohexyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N/c9-8(10)7-3-1-6(5-11)2-4-7/h6-8H,1-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVGGOHJUFALLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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